molecular formula C10H14N2O B1365001 2-Methoxy-5-(2-pyrrolidinyl)pyridine CAS No. 185510-44-5

2-Methoxy-5-(2-pyrrolidinyl)pyridine

Cat. No.: B1365001
CAS No.: 185510-44-5
M. Wt: 178.23 g/mol
InChI Key: UPHRHXBEESDMCP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is a pyridine derivative, characterized by the presence of a methoxy group at the 2-position and a pyrrolidinyl group at the 5-position of the pyridine ring

Preparation Methods

The synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with a pyrrolidine derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial production methods for this compound may involve large-scale chemical processes, utilizing advanced equipment and optimized reaction conditions to achieve efficient and cost-effective synthesis . These methods often include purification steps to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

2-Methoxy-5-(2-pyrrolidinyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-5-(2-pyrrolidinyl)pyridine can be compared with other similar compounds, such as 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine . While both compounds share a pyridine core and a pyrrolidinyl group, the presence of different substituents (methoxy vs. methyl) can lead to variations in their chemical properties and biological activities . These differences highlight the uniqueness of this compound and its potential for specific applications that may not be achievable with other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

2-methoxy-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRHXBEESDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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